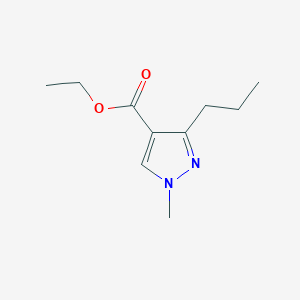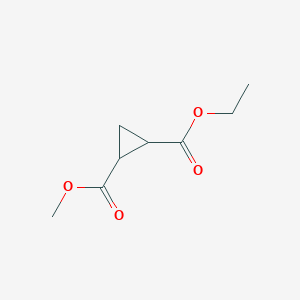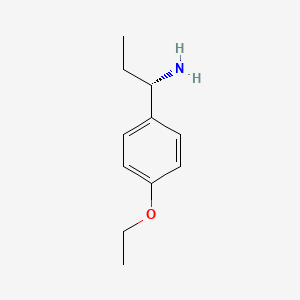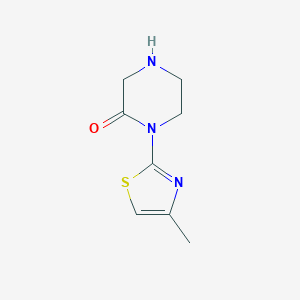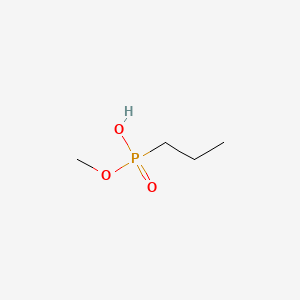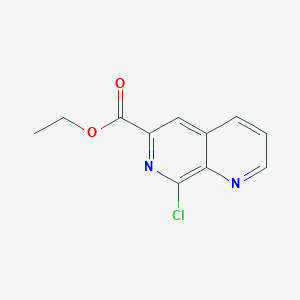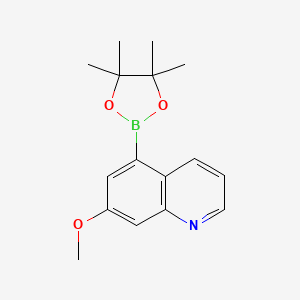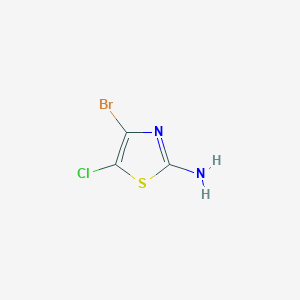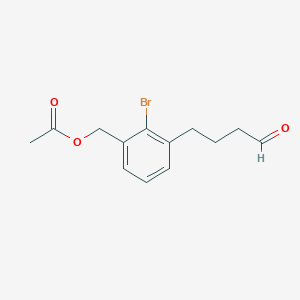
2-Bromo-3-(4-oxobutyl)benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-oxobutyl)benzyl acetate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a 4-oxobutyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-oxobutyl)benzyl acetate typically involves the following steps:
Bromination: The starting material, 3-(4-oxobutyl)benzyl acetate, undergoes bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to introduce the bromine atom at the 2-position of the benzyl ring.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride (CH3CO)2O in the presence of a base such as pyridine (C5H5N) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and appropriate catalysts to ensure efficient bromination.
Continuous acetylation: Employing continuous flow reactors for the acetylation step to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-oxobutyl)benzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The 4-oxobutyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the 4-oxobutyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(4-oxobutyl)benzyl acetate, 2-amino-3-(4-oxobutyl)benzyl acetate, or 2-thio-3-(4-oxobutyl)benzyl acetate.
Oxidation Products: Products such as 2-Bromo-3-(4-carboxybutyl)benzyl acetate.
Reduction Products: Products like 2-Bromo-3-(4-hydroxybutyl)benzyl acetate.
Scientific Research Applications
2-Bromo-3-(4-oxobutyl)benzyl acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block in the development of potential drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-oxobutyl)benzyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group in the 4-oxobutyl moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition or reduction at the carbonyl group. These reactions are facilitated by the electronic effects of the substituents on the benzyl ring.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-hydroxybutyl)benzyl acetate
- 2-Bromo-3-(4-carboxybutyl)benzyl acetate
- 2-Chloro-3-(4-oxobutyl)benzyl acetate
Uniqueness
2-Bromo-3-(4-oxobutyl)benzyl acetate is unique due to the presence of both a bromine atom and a 4-oxobutyl group on the benzyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H15BrO3 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
[2-bromo-3-(4-oxobutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-8H,2-3,5,9H2,1H3 |
InChI Key |
LTIOANTXVCIHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
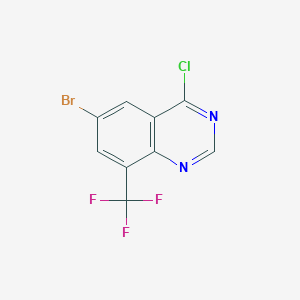
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
